![molecular formula C18H17N3O7S2 B14496905 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- CAS No. 65168-14-1](/img/structure/B14496905.png)
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is an organic compound with the molecular formula C17H15N3O6S2. It is a derivative of naphthalenedisulfonic acid, characterized by the presence of an azo group linking a naphthalene ring to a substituted aniline. This compound is known for its applications in various fields, including analytical chemistry and dye manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- typically involves the diazotization of 4-amino-2-methoxy-5-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of oleum and other sulfonating agents is common in the preparation of naphthalenedisulfonic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Sulfonation and nitration reactions often require sulfuric acid and nitric acid, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- has several applications in scientific research:
Analytical Chemistry: Used as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biology: Employed in labeling and detecting biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another isomer of naphthalenedisulfonic acid with different substitution patterns.
7-Amino-1,3-naphthalenedisulfonic acid: A related compound with an amino group instead of an azo group.
2,7-Naphthalenedisulfonic acid: Differently substituted naphthalenedisulfonic acid used in similar applications.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo and sulfonic acid groups makes it particularly useful in analytical and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
65168-14-1 |
|---|---|
Formule moléculaire |
C18H17N3O7S2 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
7-[(4-amino-2-methoxy-5-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-5-16(17(28-2)9-15(10)19)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clé InChI |
QPRHJNURPQUWMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



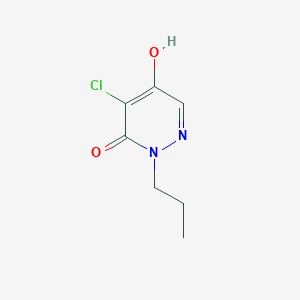
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
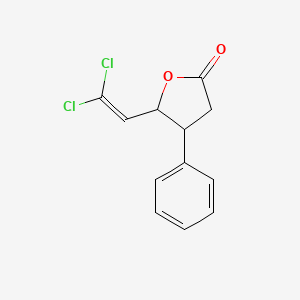
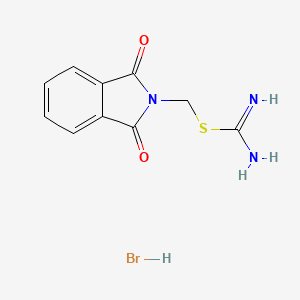
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)


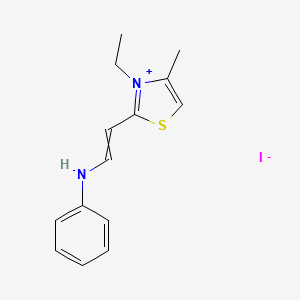
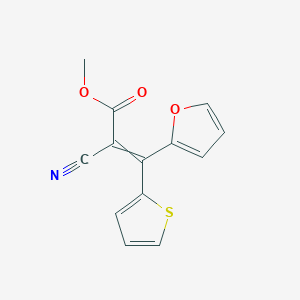
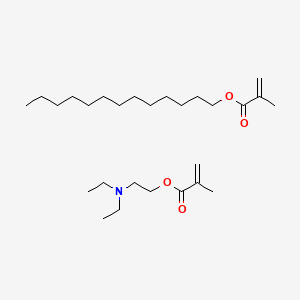
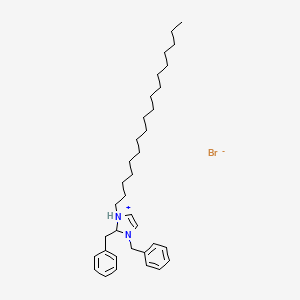
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
